molecular formula C6H8N2O4S4 B3330905 2-[(Carboxymethylcarbamothioyldisulfanyl)carbothioylamino]acetic acid CAS No. 76046-54-3

2-[(Carboxymethylcarbamothioyldisulfanyl)carbothioylamino]acetic acid

Cat. No.: B3330905
CAS No.: 76046-54-3
M. Wt: 300.4 g/mol
InChI Key: VNDVUYUDSOQCTA-UHFFFAOYSA-N
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Description

2-[(Carboxymethylcarbamothioyldisulfanyl)carbothioylamino]acetic acid is a complex organic compound with the molecular formula C6H8N2O4S4 It is characterized by the presence of multiple functional groups, including carboxyl, carbamothioyl, and disulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Carboxymethylcarbamothioyldisulfanyl)carbothioylamino]acetic acid typically involves multi-step organic reactions. One common approach is the reaction of a carboxymethylcarbamothioyl compound with a disulfanyl reagent under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(Carboxymethylcarbamothioyldisulfanyl)carbothioylamino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

2-[(Carboxymethylcarbamothioyldisulfanyl)carbothioylamino]acetic acid has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(Carboxymethylcarbamothioyldisulfanyl)carbothioylamino]acetic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the modification of their structure and function. This interaction can affect various biochemical pathways and cellular processes, making it a valuable tool for studying protein function and regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other disulfanyl and carbamothioyl derivatives, such as:

Uniqueness

What sets 2-[(Carboxymethylcarbamothioyldisulfanyl)carbothioylamino]acetic acid apart from these similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it particularly useful in applications where precise modification of molecular targets is required .

Properties

IUPAC Name

2-[(carboxymethylcarbamothioyldisulfanyl)carbothioylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4S4/c9-3(10)1-7-5(13)15-16-6(14)8-2-4(11)12/h1-2H2,(H,7,13)(H,8,14)(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDVUYUDSOQCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NC(=S)SSC(=S)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20824548
Record name 2-[(carboxymethylcarbamothioyldisulfanyl)carbothioylamino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20824548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76046-54-3
Record name 2-[(carboxymethylcarbamothioyldisulfanyl)carbothioylamino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20824548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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